Antibiotic C 076A(sub 1b)

描述

The exact mass of the compound Antibiotic C 076A(sub 1b) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Antibiotic C 076A(sub 1b) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibiotic C 076A(sub 1b) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

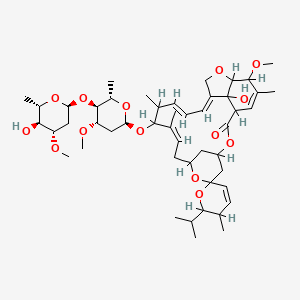

(10'Z,14'E,16'E)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15-,32-14+/t26?,28?,30-,31-,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRHCELBXZARFX-NBZUUPJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)C=CC(C(O7)C(C)C)C)O)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-52-0 | |

| Record name | Avermectin A1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65195-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Antibiotic C 076A(sub 1b) is a compound of significant interest due to its potential antimicrobial properties. This article delves into its biological activity, exploring various aspects such as its mechanism of action, efficacy against different bacterial strains, and relevant case studies.

Overview of Antibiotic C 076A(sub 1b)

Antibiotic C 076A(sub 1b) belongs to a class of compounds that exhibit antibacterial activity, particularly against Gram-positive bacteria. The compound's structure and its interaction with bacterial membranes are critical in determining its efficacy.

The primary mechanism through which C 076A(sub 1b) exerts its antibacterial effects involves disruption of the bacterial cell membrane. This disruption can lead to:

- Cell Lysis : The antibiotic forms pores in the membrane, causing leakage of essential cellular contents.

- Inhibition of Cell Wall Synthesis : By interfering with the synthesis processes, the antibiotic prevents the bacteria from maintaining structural integrity.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a vital parameter in assessing the potency of antibiotics. For C 076A(sub 1b), studies have shown varying MIC values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤32 |

| Escherichia coli | ≤64 |

| Pseudomonas aeruginosa | >128 |

These results indicate that C 076A(sub 1b) is particularly effective against Staphylococcus aureus, a common pathogen responsible for a range of infections.

Hemolytic Activity

The hemolytic activity of an antibiotic is crucial for understanding its potential toxicity to human cells. For C 076A(sub 1b), the hemolytic concentration (HC50) was determined using porcine red blood cells:

- HC50 : >100 µg/mL

This suggests that while the compound is effective against bacteria, it exhibits relatively low toxicity towards human erythrocytes, which is favorable for therapeutic applications.

Efficacy in Animal Models

In vivo studies have demonstrated the effectiveness of C 076A(sub 1b) in treating infections caused by Staphylococcus aureus. In a mouse model of skin infection, treatment with C 076A(sub 1b) resulted in:

- Reduction in Bacterial Load : Significant decrease in colony-forming units (CFUs) compared to untreated controls.

- Improvement in Clinical Symptoms : Mice treated with the antibiotic showed reduced signs of infection, such as inflammation and ulceration.

Comparative Studies

Comparative studies with other antibiotics have highlighted the relative potency of C 076A(sub 1b). For instance, when tested alongside novobiocin and coumermycin A1:

- C 076A(sub 1b) demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA).

- It also exhibited a broader spectrum of activity compared to novobiocin, making it a promising candidate for further development.

Research Findings and Conclusions

Recent research has emphasized the importance of structure-activity relationships (SAR) in optimizing the efficacy of compounds like C 076A(sub 1b). Machine learning approaches have been employed to predict the activity based on chemical substructures, leading to insights into modifications that could enhance antibacterial properties while minimizing cytotoxicity.

Key Findings

- Antibacterial Spectrum : Effective primarily against Gram-positive bacteria.

- Low Hemolytic Activity : Suggests potential for safe therapeutic use.

- In Vivo Efficacy : Demonstrated significant reduction in infection severity in animal models.

Future Directions

Continued research on Antibiotic C 076A(sub 1b) should focus on:

- Mechanistic Studies : Further elucidating the molecular interactions between the antibiotic and bacterial membranes.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- SAR Investigations : Identifying modifications that enhance potency and reduce resistance.

常见问题

Q. How can researchers mitigate batch-to-batch variability in Antibiotic C 076A(sub 1b) formulations during preclinical testing?

- Methodological Answer: Implement quality-by-design (QbD) principles, including critical quality attribute (CQA) monitoring (e.g., particle size, solubility). Use accelerated stability studies (ICH Q1A guidelines) to predict shelf-life variations. Employ blinded randomization during animal dosing to control for batch effects .

Q. What frameworks guide the ethical design of human trials involving Antibiotic C 076A(sub 1b)?

- Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Submit to institutional review boards (IRBs) with explicit risk-benefit analyses, including plans for adverse event monitoring and interim analyses for early termination .

Critical Analysis and Knowledge Gaps

Q. How can researchers critically evaluate conflicting reports on Antibiotic C 076A(sub 1b)'s resistance development rates?

- Methodological Answer: Conduct meta-analyses using PRISMA guidelines to aggregate data from heterogeneous studies. Assess publication bias via funnel plots and Egger’s test. Perform in vitro serial passage experiments under sub-MIC conditions to simulate resistance evolution in controlled settings .

Q. What knowledge gaps exist in understanding Antibiotic C 076A(sub 1b)'s interactions with host microbiota?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。